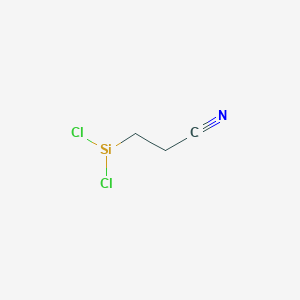![molecular formula C22H27ClN2O2S B229395 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, also known as CSP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine exerts its effects by binding to and activating the 5-HT7 receptor, which is a G protein-coupled receptor. Activation of the 5-HT7 receptor leads to the activation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. This results in the modulation of various physiological processes such as neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects
1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the promotion of neurogenesis. Studies have also shown that 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can improve cognitive function and memory in animal models, suggesting that it may have potential therapeutic applications in the treatment of cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in lab experiments is its selectivity for the 5-HT7 receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is that its effects may vary depending on the experimental conditions and the specific cell or tissue type being studied.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, including further studies on its mechanism of action and its effects on various physiological processes. Additionally, 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the potential of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine and its applications in scientific research and medicine.
Conclusion
In conclusion, 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to selectively bind to and activate the 5-HT7 receptor, leading to various biochemical and physiological effects. While there are limitations to using 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in lab experiments, its potential applications in medicine and scientific research make it an important tool for further study.
Métodos De Síntesis
1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-phenylcyclohexanone followed by the addition of piperazine. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-phenylcyclohexylamine followed by the addition of piperazine. Both methods result in the formation of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been widely used in scientific research for a variety of applications, including as a tool to study the function of serotonin receptors in the brain. Studies have shown that 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can selectively bind to and activate the 5-HT7 receptor, which is involved in a variety of physiological processes such as mood regulation, learning, and memory. 1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has also been used to study the role of the 5-HT7 receptor in the development of psychiatric disorders such as depression and anxiety.
Propiedades
Fórmula molecular |
C22H27ClN2O2S |
|---|---|
Peso molecular |
419 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C22H27ClN2O2S/c23-20-8-12-22(13-9-20)28(26,27)25-16-14-24(15-17-25)21-10-6-19(7-11-21)18-4-2-1-3-5-18/h1-5,8-9,12-13,19,21H,6-7,10-11,14-17H2 |
Clave InChI |
YWRUVIIHDIUCIQ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)

![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)




amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
